molecular formula C16H15N3O3S2 B2570675 N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 895806-55-0

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2570675
CAS No.: 895806-55-0
M. Wt: 361.43
InChI Key: HOZXYHFFWXRFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a phenyl ring substituted with a 6-ethoxypyridazine moiety. The ethoxy group at the pyridazine ring enhances solubility and modulates electronic properties, while the sulfonamide group contributes to hydrogen-bonding interactions, a critical feature for receptor binding or enzyme inhibition .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-2-22-15-9-8-14(17-18-15)12-5-3-6-13(11-12)19-24(20,21)16-7-4-10-23-16/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXYHFFWXRFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anti-Cancer Properties

One of the most significant applications of N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide lies in its potential as an anti-cancer agent. Research indicates that compounds with a thiophene-2-sulfonamide core can inhibit anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, which are often overexpressed in cancer cells, contributing to their resistance to therapies .

In studies involving structure-based virtual screening, derivatives of this compound have demonstrated sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 µM), indicating strong potential for further optimization as apoptosis inducers . The cytotoxic effects observed in tumor cells (IC50 < 10 µM) suggest that these compounds can effectively induce apoptosis through mitochondrial pathways, making them candidates for cancer treatment development.

Anti-Inflammatory Applications

The compound has also shown promise in the realm of anti-inflammatory therapies. Recent studies have focused on sulfonamide derivatives as inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1), a target for developing next-generation anti-inflammatory medications .

For instance, certain derivatives exhibited IC50 values ranging from 0.72 to 3.40 µM against PGE2 formation, indicating their effectiveness at low micromolar concentrations while maintaining selectivity against other inflammatory pathways such as cyclooxygenase (COX)-1 and COX-2 . This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Crystal Structure Analysis

Understanding the structural properties of this compound is vital for elucidating its mechanism of action. Crystal structure analysis has revealed essential insights into how these compounds interact with target proteins at the molecular level .

The binding modes observed in NMR studies indicate that these compounds interact with the BH3-binding groove on Bcl-xL similarly to known inhibitors like ABT-737, which further supports their role as promising candidates for targeting apoptosis pathways in cancer therapy .

Case Study: Optimization for Mcl-1 Inhibition

A notable case study involved the optimization of compounds based on the thiophene sulfonamide scaffold for Mcl-1 inhibition. Through iterative design and synthesis processes, researchers developed a series of compounds that were systematically evaluated for their binding affinities and cytotoxicity profiles against various cancer cell lines .

The findings from this study highlighted the importance of structural modifications in enhancing potency and selectivity, paving the way for future drug development initiatives targeting Mcl-1.

Case Study: Anti-inflammatory Efficacy

Another significant investigation focused on the anti-inflammatory capabilities of sulfonamide derivatives featuring heteroaryl end-capping substructures. The study demonstrated that these compounds effectively suppressed PGE2 biosynthesis while exhibiting low toxicity profiles, suggesting their potential as safer alternatives to existing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s thiophene-2-sulfonamide core is shared with multiple analogs, but substituents on the phenyl and pyridazine rings differentiate its properties:

Compound Name/Structure Key Substituents Biological Target/Activity Reference
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide 6-Ethoxypyridazin-3-yl, phenyl Hypothesized: Receptor modulation -
3-(3-((1H-Imidazole-1-yl)methyl)phenyl)-N-(benzo[d]thiazol-2-yl)-5-isobutylthiophene-2-sulfonamide Benzo[d]thiazol-2-yl, isobutyl Angiotensin AT2 receptor ligand (21% yield)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonamide Pyrido[3,2-b][1,4]oxazine Anthrax lethal factor inhibitor
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 6-Chloropyridazin-3-yl, 2-methoxyphenyl Structural analog (no activity reported)

Key Observations :

  • Pyridazine Substituents : The ethoxy group in the target compound likely improves solubility compared to chloro-substituted pyridazines (e.g., 6-chloro analog in ).
  • Phenyl Ring Modifications : Bulky substituents like benzo[d]thiazol-2-yl () or fused heterocycles () reduce synthetic yields (21% vs. 66–68% in Pd-mediated syntheses) but may enhance receptor affinity .
Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and synthetic feasibility:

Property Target Compound (Inferred) Compound Compounds
Molecular Weight ~400–450 g/mol 509.11 g/mol 450–500 g/mol (estimated)
Yield Not reported 21% 66–68% (Pd-mediated synthesis)
Melting Point Not reported Not reported 142–144°C (4q), 155–150°C (4r)
Purity (HPLC) Not reported Not reported 90.8–97.2%

Key Observations :

  • Pd-mediated syntheses (e.g., ) achieve higher yields (66–68%) compared to classical methods (21% in ), suggesting route optimization benefits .
  • Melting points correlate with crystallinity, which is influenced by substituent bulk and symmetry .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article discusses its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound features a thiophene ring linked to a sulfonamide group and a pyridazinyl phenyl moiety. Its structural attributes contribute to its biological properties, particularly its ability to interact with specific cellular targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Antiapoptotic Proteins : The compound has been shown to inhibit Bcl-2 family proteins, which are often overexpressed in cancer cells. By binding to these proteins, it promotes apoptosis in tumor cells, enhancing the efficacy of chemotherapeutic agents .
  • Induction of Apoptosis : In studies involving HL-60 cells, this compound triggered apoptosis via the mitochondrial pathway, indicating its potential as an apoptosis inducer in cancer therapy .

Table 1: Summary of Biological Activities

Study ReferenceCell LineActivityIC50 (µM)Mechanism of Action
HL-60Induces apoptosis< 10Inhibits Bcl-xL and Mcl-1
Various Tumor CellsCytotoxicity0.3 - 1Binding to BH3-binding groove
Cancer Cell LinesAntiproliferative EffectsNot specifiedInhibition of cell proliferation

Case Studies and Experimental Findings

  • Study on Apoptosis Induction : A study by Yang et al. (2014) demonstrated that compounds similar to this compound effectively induce apoptosis in HL-60 cells through mitochondrial pathways. The study highlighted the compound's ability to bind with high affinity to antiapoptotic proteins like Mcl-1 and Bcl-xL, leading to significant cytotoxic effects against tumor cells .
  • Structural Optimization Studies : Further research focused on optimizing the structure for enhanced efficacy against Bcl-2 family proteins. The findings suggested that modifications to the thiophene and sulfonamide groups could improve binding affinities and cytotoxicity profiles .

Q & A

Q. How can crystallography resolve polymorphism issues in bulk synthesis?

  • Methodological Answer : Perform X-ray powder diffraction (XRPD) to identify polymorphic forms. Recrystallize from solvents of varying polarity (e.g., ethanol/water mixtures). ’s Supplementary Information highlights crystallography for structural validation .

Contradictions & Troubleshooting

Q. Why might in vitro activity fail to translate to in vivo models?

  • Methodological Answer : Evaluate pharmacokinetics (PK): Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodents. Poor absorption may require formulation adjustments (e.g., nanosuspensions). ’s thiourea derivatives faced similar challenges, requiring PK/PD modeling .

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Re-optimize docking parameters (e.g., grid box size, flexibility of active-site residues). Validate with alanine scanning mutagenesis of the target protein. ’s fluorophenylacetamide derivatives used iterative docking-experimental cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.